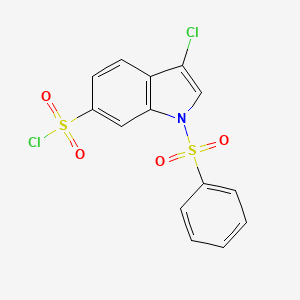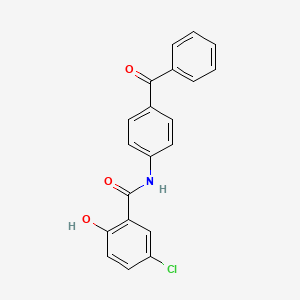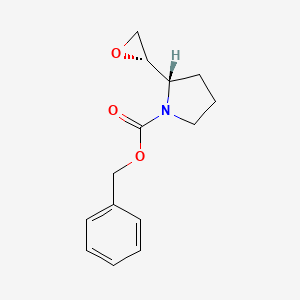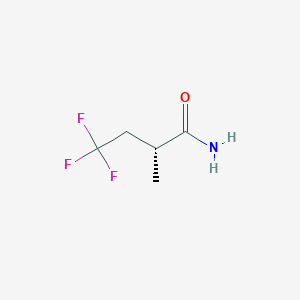![molecular formula C36H46O2S2 B12613516 5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene CAS No. 918441-49-3](/img/structure/B12613516.png)
5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is an organic compound known for its unique structural properties It belongs to the class of bithiophenes, which are compounds containing two thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Side Chains: The pentyloxypropylphenyl side chains are introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the phenyl rings.
科学的研究の応用
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is studied for its potential use in creating advanced materials with unique electronic properties.
Biological Research: It may be used as a probe or marker in biological studies due to its fluorescent properties.
Industrial Applications:
作用機序
The mechanism of action of 5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene involves its interaction with molecular targets through its thiophene rings and phenyl side chains. These interactions can affect the electronic properties of the compound, making it useful in various applications. The exact molecular pathways involved depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
2,2’-Bithiophene: A simpler compound with two thiophene rings but without the pentyloxypropylphenyl side chains.
5,5’-Dibromo-2,2’-bithiophene: A derivative with bromine atoms on the thiophene rings.
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: A similar compound with methoxyphenyl side chains instead of pentyloxypropylphenyl.
Uniqueness
5,5’-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2’-bithiophene is unique due to its specific side chains, which can impart different electronic and physical properties compared to other bithiophene derivatives. This makes it particularly valuable in applications requiring specific electronic characteristics.
特性
CAS番号 |
918441-49-3 |
|---|---|
分子式 |
C36H46O2S2 |
分子量 |
574.9 g/mol |
IUPAC名 |
2-[4-[(2S)-2-pentoxypropyl]phenyl]-5-[5-[4-[(2S)-2-pentoxypropyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46O2S2/c1-5-7-9-23-37-27(3)25-29-11-15-31(16-12-29)33-19-21-35(39-33)36-22-20-34(40-36)32-17-13-30(14-18-32)26-28(4)38-24-10-8-6-2/h11-22,27-28H,5-10,23-26H2,1-4H3/t27-,28-/m0/s1 |
InChIキー |
ZGIKUEHKAMLPJA-NSOVKSMOSA-N |
異性体SMILES |
CCCCCO[C@@H](C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)C[C@H](C)OCCCCC |
正規SMILES |
CCCCCOC(C)CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CC(C)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)

![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)


![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)


![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)

![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
